molecular formula C14H9ClFNO4 B4634350 2-chloro-4-fluorobenzyl 4-nitrobenzoate

2-chloro-4-fluorobenzyl 4-nitrobenzoate

Cat. No.: B4634350
M. Wt: 309.67 g/mol
InChI Key: VQRYGCKLYGPTQV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzyl 4-nitrobenzoate is an aromatic ester composed of two distinct moieties:

  • Benzyl group: Substituted with chlorine (Cl) at position 2 and fluorine (F) at position 3.
  • Benzoate group: Substituted with a nitro (NO₂) group at position 4.

This compound’s structure combines electron-withdrawing substituents (Cl, F, NO₂), which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO4/c15-13-7-11(16)4-1-10(13)8-21-14(18)9-2-5-12(6-3-9)17(19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRYGCKLYGPTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzyl Group

4-Trifluoromethylbenzyl 4-Nitrobenzoate (3b)
  • Substituents: 4-CF₃ (trifluoromethyl) on the benzyl group; 4-NO₂ on the benzoate.
  • Properties : Isolated as a white solid with Rf = 0.43 (2:8 ethyl acetate:hexanes). The electron-withdrawing CF₃ group enhances lipophilicity and may stabilize the ester linkage against hydrolysis compared to alkyl or alkoxy substituents .
4-Methoxybenzyl 4-Nitrobenzoate (3c)
  • Substituents: 4-OCH₃ (methoxy) on the benzyl group; 4-NO₂ on the benzoate.
  • Properties : The electron-donating OCH₃ group likely increases solubility in polar solvents but may reduce hydrolytic stability compared to halogenated analogs. Synthesized via similar SiO₂ purification methods as 3b .
(4-Chlorophenyl) 4-Nitrobenzoate
  • Substituents: 4-Cl on the phenyl group (instead of benzyl); 4-NO₂ on the benzoate.
  • Properties: CAS 1262005-91-3 (C₁₃H₈ClNO₄).

Substituent Effects on the Benzoate Group

Methyl 4-Nitrobenzoate
  • Substituents: Methyl ester; 4-NO₂ on the benzoate.
  • Properties : Exhibits strong antioxidant activity (highest at 2 mg/mL), outperforming methyl 4-chlorobenzoate and methyl benzoate. The nitro group’s electron-withdrawing nature enhances radical scavenging capacity .
4-Hydroxymethylbenzyl 4-Iodobenzoate
  • Substituents : 4-CH₂OH on the benzyl group; 4-I on the benzoate.
  • Properties : Synthesized for radiopharmaceutical applications. The iodine substituent enables radiofluorination, highlighting the benzoate group’s versatility in medicinal chemistry .

Positional Isomerism and Reactivity

4-Nitrophenyl 2-Chlorobenzoate
  • Substituents: 4-NO₂ on the phenyl group; 2-Cl on the benzoate.
  • Properties : A positional isomer of the target compound. The meta-nitro group may reduce resonance stabilization compared to para-substituted analogs, affecting melting points and solubility .
5-Chloro-4-fluoro-2-nitrobenzoic Acid
  • Substituents: 5-Cl, 4-F, 2-NO₂ on the benzoic acid.
  • Properties: CAS 138762-97-5.

Key Research Findings

Electronic and Steric Influences

  • Electron-withdrawing groups (e.g., NO₂, Cl, CF₃) enhance hydrolytic stability and lipophilicity but may reduce solubility in polar solvents.
  • Electron-donating groups (e.g., OCH₃) improve solubility but may accelerate ester hydrolysis .

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

Compound Name Benzyl/Group Substituents Benzoate Substituents Key Properties Reference
2-Chloro-4-fluorobenzyl 4-nitrobenzoate 2-Cl, 4-F (benzyl) 4-NO₂ Target compound; high lipophilicity N/A
4-Trifluoromethylbenzyl 4-nitrobenzoate 4-CF₃ (benzyl) 4-NO₂ Rf = 0.43; white solid
(4-Chlorophenyl) 4-nitrobenzoate 4-Cl (phenyl) 4-NO₂ C₁₃H₈ClNO₄; CAS 1262005-91-3
Methyl 4-nitrobenzoate Methyl ester 4-NO₂ High antioxidant activity at 2 mg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-fluorobenzyl 4-nitrobenzoate
Reactant of Route 2
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2-chloro-4-fluorobenzyl 4-nitrobenzoate

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